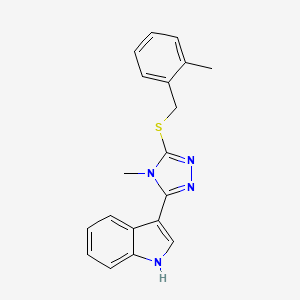

3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” is a chemical substance with a specific molecular structure. Unfortunately, there is limited information available about this compound .

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. The specific molecular structure of “3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” is not explicitly mentioned in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, density, molecular formula, and molecular weight. The specific physical and chemical properties of “3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” are not provided in the retrieved data .Wissenschaftliche Forschungsanwendungen

Antioxidant and Antimicrobial Activities

One study focuses on the synthesis of novel 4-substituted-1H-1,2,4-triazole derivatives, including those with indole moieties, which were evaluated for their antioxidant and antimicrobial properties. These compounds demonstrated significant scavenging capacity for DPPH and superoxide radicals, alongside lipid peroxidation inhibition effects. Notably, one compound exhibited slight antimicrobial activity against various test microorganisms, suggesting potential applications in developing new antioxidant and antimicrobial agents (Baytas et al., 2012).

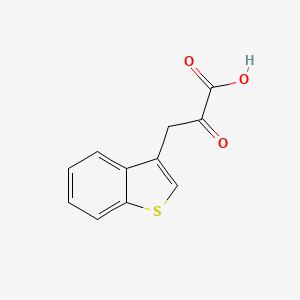

Inhibitors for Chronic Diabetic Complications

Another line of research led to the discovery of a series of highly potent and selective aldose reductase inhibitors, including indole-N-alkanoic acid derivatives. These inhibitors, particularly effective against aldose reductase, were explored for the treatment of chronic diabetic complications, demonstrating significant potential to lower nerve and lens sorbitol levels in diabetic rat models, which could be pivotal in managing diabetic complications (Van Zandt et al., 2005).

Synthesis Methods for Heterocyclic Compounds

Research into efficient synthesis methods for biologically relevant heterocycles, including those incorporating indole and 1,2,4-triazole moieties, has yielded new approaches. For instance, a method involving copper-catalyzed C-N coupling and palladium-catalyzed direct arylation has been developed to synthesize indole-annulated sulfur heterocycles, offering a promising pathway for the preparation of complex organic molecules with potential biological applications (Shelke et al., 2016).

Anticancer Potential

Several studies have synthesized and evaluated novel indole derivatives, including those linked with 1,2,4-triazole moieties, for their anticancer properties. Some of these compounds have shown potent growth inhibition against various cancer cell lines, suggesting their potential as lead compounds for further development into anticancer agents. The exploration of these compounds emphasizes the importance of indole and triazole derivatives in medicinal chemistry research aimed at discovering new therapies for cancer (Penthala et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4S/c1-13-7-3-4-8-14(13)12-24-19-22-21-18(23(19)2)16-11-20-17-10-6-5-9-15(16)17/h3-11,20H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKXDCCUCBSPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2732930.png)

![4-[benzyl(methyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2732933.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2732939.png)